2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

描述

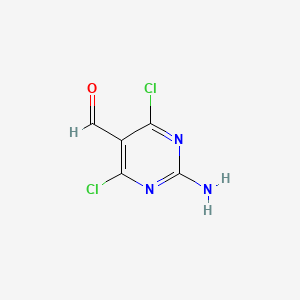

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of amino and aldehyde functional groups, as well as two chlorine atoms attached to the pyrimidine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .

属性

IUPAC Name |

2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJUJUVQIVIZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(N=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295395 | |

| Record name | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5604-46-6 | |

| Record name | 5604-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Condensation and Cyclization Reactions

Alternative pathways may involve constructing the pyrimidine ring from smaller precursors. For example, a cyclocondensation reaction between a β-diketone derivative and a guanidine hydrochloride could generate the pyrimidine core, followed by sequential functionalization to introduce chlorine and aldehyde groups. Such multi-step syntheses are common in heterocyclic chemistry but demand precise control over regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The compound’s reactivity in SNAr reactions is well-documented, offering insights into its synthetic utility. Under mild alkaline conditions, the chlorine atoms at positions 4 and 6 are susceptible to displacement by nucleophiles, enabling diverse derivatization:

Amination and Solvolysis

In alcoholic solvents with alkoxide ions, this compound undergoes solvolysis, where chloride ions are replaced by alkoxy groups. Concurrently, the aldehyde group may participate in condensation reactions, forming Schiff bases or hydrazones. These transformations highlight the compound’s dual functionality, allowing simultaneous modification at multiple sites.

Condensation Pathways

The aldehyde group facilitates condensation with amines or hydrazines, generating imine-linked products. For instance, reaction with hydrazine yields hydrazone derivatives, which can cyclize to form triazole or tetrazole rings. Such reactions are pivotal for synthesizing N-heterocyclic compounds with potential pharmacological activity.

Applications in Organic Synthesis

This compound serves as a precursor for N-terminal surrogates in amino acid and peptide analogues, enabling the development of modified biomolecules with enhanced stability or bioactivity. Its role in constructing pyrimidine-based N-heterocycles is critical for drug discovery, particularly in anticancer and antimicrobial agents.

化学反应分析

Types of Reactions

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of chlorine atoms with nucleophiles such as amines, alkoxides, and thiols.

Reduction: The aldehyde group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Condensation: The compound can undergo condensation reactions with hydrazines to form pyrazole derivatives.

Common Reagents and Conditions

Amination: Amines are used as nucleophiles in SNAr reactions under mild conditions.

Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the aldehyde group.

Condensation: Hydrazines are used in condensation reactions to form heterocyclic compounds

Major Products Formed

Amination Products: Substituted pyrimidines with various amino groups.

Reduction Products: 2-Amino-4,6-dichloropyrimidine-5-methanol.

Condensation Products: Pyrazole derivatives

科学研究应用

Chemical Properties and Structure

Molecular Formula : CHClNO

Molecular Weight : 192.03 g/mol

The compound is characterized by the presence of an amino group, an aldehyde functional group, and two chlorine atoms on the pyrimidine ring, which contribute to its reactivity and versatility in organic synthesis.

Pharmaceutical Development

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical agents. It is particularly notable for its role in developing antiviral and anticancer drugs.

- Case Study : A study evaluated its effectiveness against the MDA-MB-231 breast cancer cell line, reporting an IC value of approximately 6.59 μM, indicating significant cytotoxicity compared to other compounds . The mechanism involves inducing apoptosis in cancer cells through specific signaling pathways.

Agricultural Chemicals

This compound is utilized in the formulation of herbicides and fungicides, contributing to enhanced crop protection and yield improvement.

- Application : The compound's structure allows it to interact with biological pathways in plants, making it effective against various pests and diseases .

Biochemical Research

Researchers employ this compound to study enzyme inhibitors and other biochemical pathways. Its ability to inhibit nitric oxide production has been documented.

- Findings : A series of substituted derivatives demonstrated significant inhibition of immune-activated nitric oxide production with IC values ranging from 2 μM to 36 μM . This suggests potential applications in anti-inflammatory drug development.

Material Science

The compound is explored for its potential applications in developing new materials, particularly coatings and polymers that require specific chemical properties.

- Research Insights : The unique functional groups allow for modifications that enhance material properties such as durability and chemical resistance .

Analytical Chemistry

It is used as a reagent in various analytical techniques, improving the detection and quantification of other chemical substances.

作用机制

The mechanism of action of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The amino and aldehyde groups facilitate various chemical transformations, making it a versatile intermediate in organic synthesis. The compound’s biological activities are attributed to its ability to interact with cellular targets, potentially inhibiting enzymes or disrupting cellular processes .

相似化合物的比较

Similar Compounds

2-Amino-4,6-dichloropyrimidine: Lacks the aldehyde group, making it less reactive in certain condensation reactions.

2-Amino-4,6-dichloropyrimidine-5-methanol: The reduced form of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

2-Amino-4-chloro-5,6-dimethylpyrimidine: Contains methyl groups instead of chlorine atoms, altering its reactivity and biological properties.

Uniqueness

This compound is unique due to the presence of both amino and aldehyde functional groups, along with two chlorine atoms. This combination of functional groups enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for the preparation of various heterocyclic compounds .

生物活性

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is a heterocyclic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound features an amino group and an aldehyde functional group, along with two chlorine atoms on the pyrimidine ring. Its unique structure allows it to participate in various chemical reactions and biological processes, making it a valuable subject for study.

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 192.03 g/mol

Biological Activities

Research indicates that this compound exhibits several notable biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It is effective against a variety of pathogens, including bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The anticancer activity of this compound has been documented in various studies:

- Case Study : A recent study evaluated the compound's effectiveness against the MDA-MB-231 breast cancer cell line, yielding an IC value of approximately 6.59 μM, indicating potent cytotoxicity compared to other tested compounds .

- Mechanism : The compound is believed to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

The biological activity of this compound can be attributed to its ability to undergo aromatic nucleophilic substitution reactions. This allows it to form stable complexes with various biomolecules, such as enzymes and receptors, thereby modulating their activity.

Biochemical Pathways

The compound interacts with several biochemical pathways:

- Enzyme Inhibition : It can act as an inhibitor or activator depending on the target enzyme.

- Gene Expression Modulation : It influences gene expression related to cell cycle regulation and apoptosis.

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects such as enhanced enzyme activity.

- High Doses : Potential toxicity leading to cellular damage and disruption of metabolic processes.

Research Findings Summary Table

常见问题

Q. Advanced

- NMR spectroscopy : -NMR identifies substitution patterns (e.g., C4 vs. C6 amination via δ ~155–160 ppm for pyrimidine carbons) .

- Mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ at m/z 193.008 for the parent compound) and fragmentation pathways .

- X-ray crystallography : Resolves regiochemical ambiguities in crystalline derivatives by analyzing Cl···N/C=O interactions .

How do researchers design experiments to evaluate the biological activity of derivatives?

Q. Advanced

- Kinase inhibition assays : Derivatives are screened against Aurora kinases (IC₅₀ < 1 µM) using fluorescence polarization assays. The aldehyde group enables Schiff base formation with lysine residues in ATP-binding pockets .

- Antimicrobial studies : MIC values against S. aureus and E. coli are determined via broth microdilution. Pyrimidine derivatives with electron-deficient substituents show enhanced activity (MIC ~8–16 µg/mL) .

How can contradictory data on reaction yields be resolved in SNAr reactions?

Advanced

Contradictions often arise from:

- Impurity profiles : Use HPLC (C18 column, 60:40 MeOH/H₂O) to quantify unreacted starting material and byproducts .

- Solvent purity : Dry DMF over molecular sieves to prevent hydrolysis of the aldehyde group .

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki couplings, as residual Pd may inhibit downstream reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。